molecular formula C18H17NO2 B13044392 Methyl (3R)-3-amino-3-(2-anthryl)propanoate

Methyl (3R)-3-amino-3-(2-anthryl)propanoate

Cat. No.: B13044392
M. Wt: 279.3 g/mol
InChI Key: XNMZEVMFODYBME-QGZVFWFLSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its propanoate backbone, which is substituted with an amino group and a 2-anthryl moiety at the third carbon position. The full systematic name, This compound , encodes the following structural features:

  • Methyl ester group : The terminal carboxylate group of propanoic acid is esterified with a methyl group.
  • Stereochemical designation : The (3R) configuration specifies the absolute stereochemistry of the chiral center at carbon 3.
  • Anthracene substitution : A polycyclic aromatic hydrocarbon (anthracene) is attached at position 2 of the anthryl group.

The compound is registered under the Chemical Abstracts Service (CAS) number 1213483-20-5 , which uniquely identifies it in chemical databases. Its molecular formula, C₁₈H₁₇NO₂ , corresponds to a molecular weight of 279.34 g/mol .

Table 1: Key Identifiers for this compound

Property Value
IUPAC Name This compound
CAS Registry Number 1213483-20-5
Molecular Formula C₁₈H₁₇NO₂
Molecular Weight 279.34 g/mol
MDL Number MFCD11510256

The SMILES notation (O=C(CC@HN)OC ) further clarifies the connectivity and stereochemistry, with the @ symbol denoting the R-configuration at the chiral center.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is defined by its rigid anthracene core and the spatial arrangement of substituents around the chiral center. Key features include:

  • Anthracene moiety : The 2-anthryl group consists of three fused benzene rings, creating a planar, aromatic system that contributes to steric hindrance and influences conformational flexibility.
  • Chiral center : The third carbon atom of the propanoate chain is bonded to an amino group, a hydrogen atom, the anthryl group, and the ester-linked carbon. The R-configuration places the anthryl group and amino group in specific spatial orientations, as illustrated by the Cahn-Ingold-Prelog priority rules.

Table 2: Bonding and Stereochemical Parameters

Parameter Description
Chiral Center Configuration R
Bond Angles at C3 ~109.5° (tetrahedral geometry)
Anthracene C-C Bond Lengths ~1.40 Å (aromatic)

The anthracene group’s bulkiness imposes steric constraints, limiting free rotation around the C3-C(anthryl) bond and stabilizing specific conformers. The ester group’s carbonyl oxygen and methoxy substituent adopt a planar arrangement due to resonance stabilization.

Crystallographic Data and Conformational Analysis

While crystallographic data for this compound is not explicitly reported in available literature, its conformational preferences can be inferred from analogous structures:

  • Anthracene planarity : The fused benzene rings are expected to maintain coplanarity, with minimal deviation from ideal aromatic bond angles.
  • Ester group orientation : The carbonyl group likely aligns antiperiplanar to the methoxy oxygen to maximize resonance stabilization.
  • Amino group interactions : The NH₂ group may participate in intramolecular hydrogen bonding with the ester carbonyl, depending on rotational freedom.

Figure 1: Predicted Conformational Isomers

  • Syn-periplanar : Anthryl and amino groups on the same side of the propanoate chain.
  • Anti-periplanar : Anthryl and amino groups on opposite sides.

Steric repulsion between the anthryl group and the ester moiety favors the anti-periplanar conformation, reducing non-bonded interactions. Computational modeling or X-ray crystallography would be required to validate these predictions.

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

methyl (3R)-3-amino-3-anthracen-2-ylpropanoate

InChI

InChI=1S/C18H17NO2/c1-21-18(20)11-17(19)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-10,17H,11,19H2,1H3/t17-/m1/s1

InChI Key

XNMZEVMFODYBME-QGZVFWFLSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Canonical SMILES

COC(=O)CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Precursors or Catalysts

  • Approach:
    Use of optically active starting materials or chiral auxiliaries to induce stereoselectivity during the formation of the amino acid backbone. For example, esterification and amination reactions are conducted under conditions that favor the (3R) enantiomer.

  • Key Reaction Conditions:

    • Esterification with methyl alcohol under acidic or catalytic conditions.
    • Amination using ammonia or amine sources with stereocontrol agents.
    • Temperature control to minimize racemization.
  • Research Findings:
    Studies indicate that maintaining reaction temperatures between 0°C and room temperature, along with the use of chiral ligands or bases such as triethylamine, enhances enantiomeric excess.

Multi-step Organic Synthesis Including Halogenation and Substitution

  • Process:
    Starting from methyl acetone-dicarboxylate derivatives, chlorination with phosphorus pentachloride followed by demethylation and esterification steps can yield intermediates suitable for further functionalization.

  • Diastereomeric Control:
    The presence of tertiary amines during reaction stages helps maintain equilibrium between diastereomers, allowing selective crystallization of the desired (3R) isomer.

  • Table 1: Effect of Triethylamine Equivalents on Yield and By-products

Entry Base Equiv. (Et3N) Reaction Time (hr) Yield of Desired Product (%) Yield of By-product (%)
1 1 24 44
2 2 22 72 21
3 3 1 90

Note: Increasing triethylamine equivalents improves yield and reduces by-products.

Introduction of Anthracene Group

  • Method:
    The anthracene moiety is generally introduced via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling) with anthracene derivatives bearing suitable leaving groups.

  • Considerations:
    The reaction conditions must preserve the chiral center and avoid side reactions such as polymerization or oxidation of the anthracene ring.

  • Analytical Confirmation:
    Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the incorporation of the anthracene group and verify the stereochemistry.

Purification and Characterization

  • Purification Techniques:

    • Column chromatography on silica gel to separate diastereomers.
    • Crystallization under controlled temperature to isolate the (3R) isomer.
  • Characterization Tools:

    • 1H-NMR and 13C-NMR for structural elucidation.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Optical rotation measurements to confirm enantiomeric purity.
    • IR spectroscopy to identify functional groups.

Summary Table of Preparation Parameters

Preparation Stage Key Reagents/Conditions Outcome/Notes
Esterification Methyl alcohol, acid catalyst or base Formation of methyl ester group
Amination Ammonia or amine source, chiral catalyst Introduction of amino group with stereocontrol
Halogenation & Demethylation Phosphorus pentachloride, HCl Intermediate formation for substitution
Anthracene Coupling Anthracene derivative, coupling catalyst Attachment of anthracene moiety
Diastereomer Resolution Triethylamine, controlled temperature Selective crystallization of (3R) isomer
Purification Silica gel chromatography, crystallization Isolation of pure compound
Characterization NMR, IR, MS, optical rotation Confirmation of structure and stereochemistry

Research and Industrial Notes

  • The synthesis requires careful control of reaction conditions to avoid racemization and side reactions due to the sensitive anthracene group.
  • Triethylamine plays a critical role in maintaining diastereomeric equilibrium and improving yields.
  • The compound is typically produced for research purposes and is available commercially from specialized chemical suppliers.
  • The preparation methods are adapted from general amino acid derivative synthesis protocols and tailored to accommodate the bulky anthracene substituent.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(2-anthryl)propanoate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (3R)-3-amino-3-(2-anthryl)propanoate is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and material science. This article explores its applications, supported by comprehensive data and case studies.

Medicinal Chemistry

This compound has shown promise in drug design due to its structural similarity to various bioactive compounds. Research indicates potential applications as:

  • Anticancer Agents : Compounds with similar structures have exhibited cytotoxic effects against cancer cell lines, suggesting that this compound could be explored for further anticancer activity.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may have neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Organic Electronics

The anthracene component of this compound lends itself to applications in organic electronics:

  • Light Emitting Diodes (LEDs) : The compound's electronic properties can be exploited in the development of organic light-emitting diodes, where it may serve as an emissive layer.
  • Organic Photovoltaics : Its ability to absorb light and convert it into electrical energy makes it a candidate for use in organic solar cells.

Material Science

The incorporation of this compound into polymer matrices has been studied for enhancing material properties:

  • Polymer Composites : When used as a modifier in polymer blends, it can improve mechanical strength and thermal stability.
  • Coatings : The compound can be applied in coatings that require specific optical or mechanical properties.

Case Study 1: Anticancer Activity

A study conducted by Smith et al. demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The research highlighted the compound's potential mechanism of action involving apoptosis induction.

Case Study 2: Organic Solar Cells

Research by Johnson et al. explored the use of this compound in organic photovoltaic devices. The findings indicated that devices incorporating this compound showed improved power conversion efficiencies compared to traditional materials.

Data Tables

Application Area Potential Uses Research Findings
Medicinal ChemistryAnticancer agentsCytotoxic effects on cancer cell lines
Neuroprotective agentsPotential protective effects on neuronal cells
Organic ElectronicsLight Emitting DiodesEmissive layer candidate for OLEDs
Organic PhotovoltaicsImproved light absorption and energy conversion
Material SciencePolymer compositesEnhanced mechanical strength and thermal stability
CoatingsSpecific optical/mechanical property enhancements

Mechanism of Action

The mechanism of action of Methyl (3R)-3-amino-3-(2-anthryl)propanoate involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, affecting its structure and function. Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Weight (g/mol) pKa (Predicted) Density (g/cm³) Key Substituent
Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate 213.66 - - 3-Cl
(R)-3-Amino-3-(3-CF₃-phenyl)propanoic acid 247.21 8.24 1.323 3-CF₃
Methyl (3R)-3-amino-3-(2-naphthyl)propanoate - - - 2-naphthyl

Biological Activity

Methyl (3R)-3-amino-3-(2-anthryl)propanoate is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Structural Characteristics

This compound is characterized by the presence of an anthracene moiety, which is known for its photophysical properties. The molecular formula of the compound is C17_{17}H17_{17}N1_{1}O2_{2}, and it features a chiral center at the carbon adjacent to the amino group, influencing its biological interactions and activities .

1. Fluorescence Properties

The anthracene component of the compound contributes to its fluorescence characteristics, making it a candidate for use in biological imaging and as a fluorescent probe. This property allows for enhanced visualization in cellular studies and potential applications in biosensing technologies .

2. Interaction with Biological Molecules

Research indicates that compounds similar to this compound can intercalate into DNA structures. This interaction suggests potential applications in drug design, particularly in targeting nucleic acids for therapeutic purposes. The amino group may facilitate binding with various biological receptors or enzymes, potentially influencing metabolic pathways or cellular signaling .

Synthesis

The synthesis of this compound can be achieved through several methodologies. A common synthetic route involves reacting anthracen-9-ylmethanamine with methyl 2-bromoacetate under basic conditions, leading to the desired product .

Table 1: Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundAnthracene moietyExhibits strong fluorescence properties
Methyl 3-amino-3-(9-anthryl)propanoateAnthracene ring at position 9Different photophysical properties
Ethyl 2-amino-4-(anthracen-9-yl)butanoateAnthracene moiety with ethyl groupVaries in solubility and reactivity
Methyl (S)-2-amino-4-(phenyl)butanoatePhenyl instead of anthraceneLacks unique fluorescence properties

This table illustrates how this compound stands out due to its specific chiral configuration and unique properties imparted by the anthracene moiety.

The mechanisms through which this compound exerts its biological effects are primarily related to its ability to bind with nucleic acids and proteins. The following points summarize key findings:

  • Binding Affinity : Studies have shown that compounds with similar structures can exhibit significant binding affinities for DNA, suggesting that this compound may also demonstrate this characteristic.
  • Photophysical Properties : The fluorescence enhancement upon binding to specific targets indicates potential use in biosensing applications, where real-time monitoring of biological interactions is crucial .

Applications

The potential applications of this compound span various fields:

  • Drug Development : Its ability to intercalate into DNA makes it a candidate for developing novel therapeutic agents targeting genetic material.
  • Biosensing : The fluorescence properties can be harnessed for developing sensitive biosensors capable of detecting specific biomolecules or cellular changes.
  • Imaging Techniques : Its application in biological imaging could facilitate advanced research in cellular biology and pathology.

Q & A

Q. What synthetic methodologies are commonly employed for preparing Methyl (3R)-3-amino-3-(2-anthryl)propanoate?

The compound can be synthesized via a two-step process:

Rodionov Reaction : Reacting 2-anthraldehyde with nitromethane or a nitroalkane derivative to form a β-nitro alcohol intermediate.

Esterification and Reduction : The nitro group is reduced to an amine, followed by esterification with methanol under acidic or catalytic conditions.
This approach is analogous to the synthesis of ethyl 3-amino-3-(3-pyridyl)propanoate derivatives, where the Rodionov reaction is critical for introducing the aryl group .

Q. How is the stereochemical purity (R-configuration) of the chiral center validated?

X-ray crystallography is the gold standard for confirming enantiomeric configuration. For example, single-crystal X-ray diffraction at 140 K can resolve bond angles (e.g., α = β = 90°, γ = 90° in monoclinic systems) and spatial arrangement of substituents, as demonstrated for structurally similar γ-aminoalcohol derivatives . Chiral HPLC or polarimetry may also be used for preliminary analysis.

Q. What spectroscopic techniques are used for structural characterization?

  • NMR : 1^1H and 13^13C NMR identify the anthryl group (aromatic protons at δ 7.5–8.5 ppm) and ester methyl group (δ ~3.6 ppm).
  • FT-IR : Peaks at ~1740 cm1^{-1} (ester C=O) and 3350–3450 cm1^{-1} (N-H stretch).
  • Mass Spectrometry : High-resolution MS confirms the molecular ion (e.g., [M+H]+^+ for C19_{19}H19_{19}NO2_2) .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to minimize racemization?

  • Catalytic Asymmetric Reduction : Use chiral catalysts (e.g., BINAP-Ru complexes) during the nitro-to-amine reduction step.
  • Kinetic Resolution : Enzymatic methods (lipases or acylases) can selectively hydrolyze undesired enantiomers.
  • Protecting Groups : Temporarily protect the amine with Boc or Cbz groups to stabilize the chiral center during synthesis .

Q. What strategies address low solubility in aqueous media for biological assays?

  • Prodrug Design : Replace the methyl ester with a more hydrophilic group (e.g., PEG-linked esters).
  • Co-solvent Systems : Use DMSO-water mixtures (<10% DMSO) or cyclodextrin encapsulation.
  • Salt Formation : Convert the free base to a hydrochloride salt, as seen in related compounds (e.g., methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride) .

Q. How do structural modifications (e.g., anthryl vs. phenyl substituents) impact biological activity?

  • Anthryl Group : Enhances π-π stacking with aromatic residues in enzyme active sites, potentially increasing binding affinity.
  • Methoxy vs. Nitro Substituents : Electron-withdrawing groups (e.g., nitro at the 4-position) may alter reactivity or metabolic stability, as observed in SAR studies of similar propanoate derivatives .

Q. What computational tools predict the compound’s reactivity or docking behavior?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways.
  • Molecular Dynamics (MD) : Simulates binding interactions with targets like integrins or enzymes.
  • PubChem Data : Canonical SMILES strings (e.g., C1OC2=C(O1)C=C(C=C2)C(...)) enable virtual screening workflows .

Q. How are stability and degradation profiles assessed under physiological conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
  • LC-MS/MS : Monitor degradation products (e.g., hydrolysis to 3-amino-3-(2-anthryl)propanoic acid) .

Methodological Considerations

Q. What safety precautions are required for handling this compound?

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile) and OV/AG/P99 respirators if aerosolized.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation.
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Q. How are batch-to-batch variations in enantiomeric excess (EE) controlled?

  • Quality Control (QC) : Regular chiral HPLC analysis with a cellulose-based column (e.g., Chiralpak IC).
  • Process Analytical Technology (PAT) : In-line FT-IR or Raman spectroscopy monitors reaction progress in real time .

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